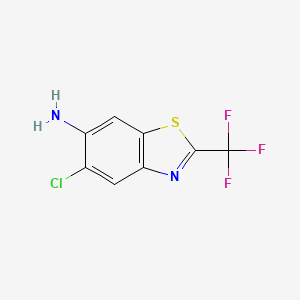
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate is an organic compound characterized by its ester functional group and a long carbon chain with multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate typically involves esterification reactions. One common method is the reaction of 10-hydroxy-3,7-dimethyldeca-2,6-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学研究应用
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.
相似化合物的比较
Similar Compounds
Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Ethyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate is unique due to its specific ester functional group and the presence of multiple double bonds in its carbon chain. These structural features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
CAS 编号 |
60718-74-3 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC 名称 |
methyl 10-acetyloxy-3,7-dimethyldeca-2,6-dienoate |
InChI |
InChI=1S/C15H24O4/c1-12(9-6-10-19-14(3)16)7-5-8-13(2)11-15(17)18-4/h7,11H,5-6,8-10H2,1-4H3 |
InChI 键 |
REJLTHVVLXJPLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(=O)OC)C)CCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)



phosphanium iodide](/img/structure/B14607882.png)




![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)

